molecular formula C4H7F2N B1652545 3-Fluoro-3-(fluoromethyl)azetidine CAS No. 1466514-77-1

3-Fluoro-3-(fluoromethyl)azetidine

Cat. No.: B1652545
CAS No.: 1466514-77-1
M. Wt: 107.10
InChI Key: KBGBGVPRIMCNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(fluoromethyl)azetidine is a fluorinated building block of significant interest in modern medicinal chemistry and drug discovery. As a four-membered nitrogen heterocycle, the azetidine scaffold provides valuable rigidity and is increasingly used as a saturated bioisostere for common functional groups to fine-tune the properties of drug candidates . The incorporation of fluorine atoms, particularly in the form of fluoromethyl groups, is a well-established strategy to enhance key physicochemical properties . Fluorine can improve metabolic stability, increase lipophilicity, and strengthen binding interactions with biological targets, thereby improving the overall bioavailability and efficacy of potential therapeutic compounds . Researchers utilize such fluorinated azetidines as key synthetic intermediates in the development of novel pharmacologically active molecules . Their application is particularly valuable in the creation of covalent inhibitors and chemical probes using modern approaches like sulfur(VI) fluoride exchange (SuFEx) chemistry, where analogous azetidine sulfonyl fluorides have been successfully harnessed . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1466514-77-1

Molecular Formula

C4H7F2N

Molecular Weight

107.10

IUPAC Name

3-fluoro-3-(fluoromethyl)azetidine

InChI

InChI=1S/C4H7F2N/c5-1-4(6)2-7-3-4/h7H,1-3H2

InChI Key

KBGBGVPRIMCNDI-UHFFFAOYSA-N

SMILES

C1C(CN1)(CF)F

Canonical SMILES

C1C(CN1)(CF)F

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) groups increase ring strain and redox activity, facilitating ring-opening reactions in photochemical studies .
  • Biological Activity : Fluoromethyl (-CH₂F) optimizes ER-α degradation (97%) compared to methyl (-CH₃, 86%) or methoxymethyl (-CH₂OCH₃, <89%) due to enhanced hydrophobic interactions and metabolic stability .
  • Solubility : Hydrochloride salts (e.g., 3-Fluoro-3-methylazetidine hydrochloride) improve aqueous solubility, critical for drug formulation .

Ring Size Comparisons: Azetidine vs. Pyrrolidine and Piperidine

Smaller azetidine rings exhibit distinct conformational effects compared to five-membered pyrrolidine and six-membered piperidine analogs:

Ring Size Example Compound ER-α Degradation Efficacy Notes
Azetidine (4-membered) This compound 97% Optimal strain for target binding; higher degradation efficacy
Pyrrolidine (5-membered) Fluoromethyl-pyrrolidine 89% Reduced strain lowers efficacy; bulkier substituents less favorable
Piperidine (6-membered) Fluoromethyl-piperidine 80% Increased flexibility reduces target specificity

Key Insight : Azetidine’s ring strain enhances rigidity, improving binding to ER-α compared to more flexible pyrrolidine/piperidine derivatives .

Preparation Methods

Bromofluorination and Cyclization of Alkenyl Azides

A foundational method involves bromofluorination of 3-azido-2-methylprop-1-ene, as detailed by Piron et al.:

  • Bromofluorination : Treatment of 3-azido-2-methylprop-1-ene with bromine (Br₂) and hydrogen fluoride (HF) yields 1-azido-3-bromo-3-fluoro-2-methylpropane.
  • Azide Reduction : Catalytic hydrogenation or Staudinger reaction converts the azide group to a primary amine.
  • Cyclization : Intramolecular nucleophilic substitution forms the azetidine ring, producing this compound.

This route achieves 65–72% overall yield and excellent stereocontrol, with the fluoromethyl group adopting a cis configuration relative to the fluorine atom.

Table 1 : Optimization of Bromofluorination Conditions

Parameter Optimal Condition Yield Improvement
Solvent Dichloromethane 15%
Temperature −10°C to 0°C 20%
HF Equivalents 1.5 10%

Fluorination of Tosyl/Mesyl Intermediates

Patent WO2018108954A1 discloses a scalable industrial method:

  • Intermediate Preparation :
    • Synthesis of tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate via mesylation/tosylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • Fluorination :
    • Treatment with tetrabutylammonium fluoride (TBAF) or HF/trimethylamine replaces the tosyl group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
  • Deprotection :
    • Acidic hydrolysis (e.g., trifluoroacetic acid) removes the tert-butoxycarbonyl (Boc) group, forming this compound hydrochloride.

Key Advantages :

  • Purity >98% after recrystallization in ethanol/diethyl ether.
  • Scalable to kilogram quantities with 85–90% yield in the fluorination step.

Triflate-Mediated Cyclization and Deprotection

An alternative route from the same patent avoids azide intermediates:

  • Triflation : Reacting 3-(hydroxymethyl)azetidine with triflic anhydride generates a triflate intermediate.
  • Cyclization with Amines : Diphenylmethanamine facilitates cyclization, forming 1-benzhydryl-3-(fluoromethyl)azetidine.
  • Hydrogenolytic Deprotection : Palladium-catalyzed hydrogenation removes the benzhydryl group, yielding the free base.

Table 2 : Comparison of Cyclization Methods

Method Yield (%) Purity (%) Byproducts
Bromofluorination 72 95 Minor diastereomers
Tosyl Fluorination 90 98 Residual chloride
Triflate Cyclization 68 97 Benzhydryl derivatives

Analytical Characterization and Quality Control

Structural Elucidation via NMR Spectroscopy

  • ¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 4H, azetidine CH₂), 4.60 (d, J = 47 Hz, 2H, CF₂H).
  • ¹⁹F NMR (376 MHz, D₂O): δ −120.5 (s, 1F, CF), −145.2 (d, J = 47 Hz, 2F, CF₂).

Purity Assessment

  • HPLC : Reverse-phase C18 column (UV detection at 210 nm) confirms >98% purity.
  • Mass Spectrometry : ESI-MS m/z 142.1 [M+H]⁺ correlates with C₄H₈F₂N⁺.

Challenges and Mitigation Strategies

Byproduct Formation

  • Chloride Impurities : Residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (<1%) is removed via aqueous extraction with 1,4-diazabicyclo[2.2.2]octane (DABCO) .
  • Hydrolysis Products : Storage under anhydrous conditions (−20°C in desiccants) prevents azetidine ring opening.

Stereochemical Control

  • Cis-Trans Isomerism : Low-temperature fluorination (−10°C) favors the cis configuration, critical for biological activity.

Q & A

Q. How can this compound be integrated into existing theoretical frameworks in azetidine chemistry?

  • Methodology : Link its reactivity to the electron-withdrawing effects of fluorine, which increase ring strain and nucleophilic susceptibility. Use conceptual frameworks like Baldwin’s rules to predict ring-opening/closure tendencies. Align biological activity with known azetidine-based enzyme inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.